molecular formula C14H14N2O2 B4397543 5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile

5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile

Cat. No.: B4397543
M. Wt: 242.27 g/mol
InChI Key: AXFSGAGJHJHOBM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, phenyl group, and nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenyl-3-piperidone with a nitrile source under specific conditions to introduce the nitrile group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile include other piperidine derivatives and nitrile-containing compounds. Examples include:

  • 4-phenyl-3-piperidone
  • 5,5-dimethyl-2,6-dioxo-4-phenyl-3-piperidinecarboxamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5,5-dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2)11(9-6-4-3-5-7-9)10(8-15)12(17)16-13(14)18/h3-7,10-11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSGAGJHJHOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(=O)NC1=O)C#N)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Reactant of Route 2
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Reactant of Route 3
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Reactant of Route 4
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Reactant of Route 5
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile
Reactant of Route 6
5,5-Dimethyl-2,6-dioxo-4-phenylpiperidine-3-carbonitrile

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